molecular formula C10H13N3O3S B12736905 (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester CAS No. 93501-15-6

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester

Cat. No.: B12736905
CAS No.: 93501-15-6
M. Wt: 255.30 g/mol
InChI Key: MJFLBNXLPLSRDG-UHFFFAOYSA-N
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Description

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester is a complex organic compound with a unique structure that combines elements of thiazole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, which are then combined under specific conditions to form the desired compound. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the thiazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structure but different functional groups.

    2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Another compound with a related structure but distinct chemical properties.

Uniqueness

(2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbamic acid propyl ester stands out due to its unique combination of thiazole and pyrimidine rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

93501-15-6

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

propyl N-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbamate

InChI

InChI=1S/C10H13N3O3S/c1-2-4-16-10(15)12-7-6-11-9-13(8(7)14)3-5-17-9/h6H,2-5H2,1H3,(H,12,15)

InChI Key

MJFLBNXLPLSRDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CN=C2N(C1=O)CCS2

Origin of Product

United States

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